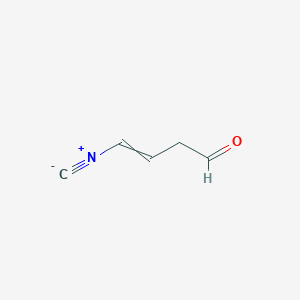
4-Isocyanobut-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanobut-3-enal is an organic compound characterized by the presence of an isocyanide group and an aldehyde group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanobut-3-enal typically involves the reaction of an appropriate alkyne with a cyanide source under controlled conditions. One common method is the hydrocyanation of but-3-en-1-yne, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and automated monitoring can further enhance the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanobut-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation: 4-Isocyanobutanoic acid
Reduction: 4-Isocyanobut-3-enol
Substitution: Various substituted isocyanides
Scientific Research Applications
4-Isocyanobut-3-enal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Isocyanobut-3-enal involves its interaction with various molecular targets through its reactive isocyanide and aldehyde groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The compound’s reactivity also allows it to participate in various catalytic cycles, enhancing its utility in synthetic chemistry.
Comparison with Similar Compounds
- 4-Isocyanobut-2-enal
- 4-Isocyanobut-3-en-2-ol
- 4-Isocyanobut-3-en-1-amine
Comparison: 4-Isocyanobut-3-enal is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the aldehyde group at the third carbon position allows for specific oxidation and reduction reactions that may not be as feasible with other isocyanobutene derivatives.
Properties
CAS No. |
66251-97-6 |
|---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
4-isocyanobut-3-enal |
InChI |
InChI=1S/C5H5NO/c1-6-4-2-3-5-7/h2,4-5H,3H2 |
InChI Key |
PDPMSKGFGKRWFX-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C=CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
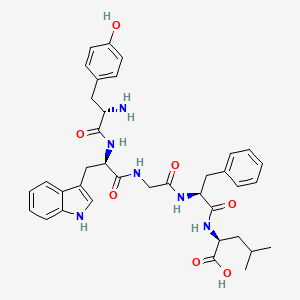

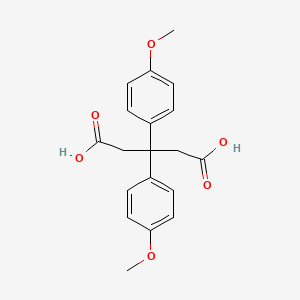
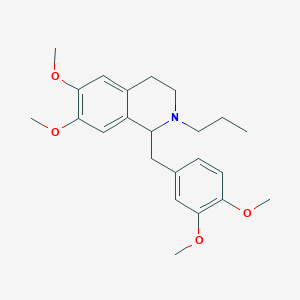

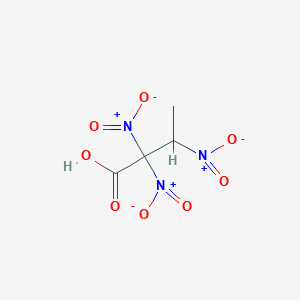
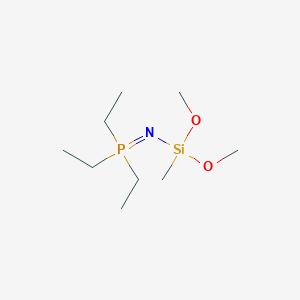
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

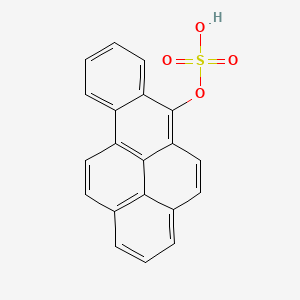
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)

